2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline
Overview
Description
2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline is a chemical compound with a molecular formula of C₁₀H₁₁N₃S. It is characterized by a benzene ring substituted with an amino group (-NH₂) and a sulfanyl group (-S-) attached to a 1-methyl-1H-imidazole moiety. This compound is part of the imidazole family, which is known for its diverse biological and pharmaceutical applications.
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to interact with a broad range of biological targets .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological responses.
Biochemical Pathways
Imidazole derivatives have been reported to show various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline typically involves the following steps:
Starting Materials: : The synthesis begins with aniline and 1-methyl-1H-imidazole as the primary starting materials.
Sulfonation: : The aniline is first sulfonated to introduce the sulfanyl group.
Imidazole Attachment: : The sulfonated aniline is then reacted with 1-methyl-1H-imidazole under specific conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form nitro compounds.
Reduction: : The compound can be reduced to form amines.
Substitution: : The sulfanyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed
Oxidation: : Nitro derivatives of the compound.
Reduction: : Reduced amines.
Substitution: : Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline has several applications in scientific research:
Chemistry: : It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: : The compound can be used in biological studies to understand the role of imidazole derivatives in biological systems.
Medicine: : It has potential therapeutic applications, particularly in the development of new drugs.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline is similar to other imidazole derivatives, such as 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-(4-methyl-1H-imidazol-2-yl)aniline. its unique structure, particularly the presence of the sulfanyl group, distinguishes it from these compounds and contributes to its distinct chemical properties and applications.
List of Similar Compounds
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
2-(4-methyl-1H-imidazol-2-yl)aniline
4-(2-methylimidazol-1-yl)aniline
Properties
IUPAC Name |
2-methyl-4-(1-methylimidazol-2-yl)sulfanylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8-7-9(3-4-10(8)12)15-11-13-5-6-14(11)2/h3-7H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTRZWPIORYHEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=NC=CN2C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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